molecular formula C13H12N2O3S2 B3478970 4-(4-Oxo-5-pyridin-3-ylmethylene-2-thioxo-thiazolidin-3-yl)-butyric acid

4-(4-Oxo-5-pyridin-3-ylmethylene-2-thioxo-thiazolidin-3-yl)-butyric acid

Cat. No.: B3478970
M. Wt: 308.4 g/mol
InChI Key: OLKBAHLYXLYVPC-JXMROGBWSA-N
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Description

4-(4-Oxo-5-pyridin-3-ylmethylene-2-thioxo-thiazolidin-3-yl)-butyric acid: is a complex organic compound that belongs to the class of thiazolidinones. This compound is characterized by the presence of a thiazolidinone ring, a pyridine ring, and a butyric acid moiety. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Oxo-5-pyridin-3-ylmethylene-2-thioxo-thiazolidin-3-yl)-butyric acid typically involves the following steps:

    Formation of Thiazolidinone Ring: The thiazolidinone ring is formed by the reaction of a thiourea derivative with a carbonyl compound under acidic conditions.

    Introduction of Pyridine Ring: The pyridine ring is introduced through a condensation reaction with a pyridine aldehyde.

    Formation of Butyric Acid Moiety: The butyric acid moiety is introduced through a nucleophilic substitution reaction with a butyric acid derivative.

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesis equipment to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Oxo-5-pyridin-3-ylmethylene-2-thioxo-thiazolidin-3-yl)-butyric acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazolidinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazolidinone derivatives.

Scientific Research Applications

4-(4-Oxo-5-pyridin-3-ylmethylene-2-thioxo-thiazolidin-3-yl)-butyric acid has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory and anticancer agent.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets.

    Industrial Applications: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-Oxo-5-pyridin-3-ylmethylene-2-thioxo-thiazolidin-3-yl)-butyric acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Oxo-5-pyridin-3-ylmethylene-2-thioxo-thiazolidin-3-yl)-benzoic acid: Similar structure but with a benzoic acid moiety instead of butyric acid.

    4-(4-Oxo-5-pyridin-3-ylmethylene-2-thioxo-thiazolidin-3-yl)-propionic acid: Similar structure but with a propionic acid moiety.

Uniqueness

4-(4-Oxo-5-pyridin-3-ylmethylene-2-thioxo-thiazolidin-3-yl)-butyric acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its butyric acid moiety may contribute to different pharmacokinetic and pharmacodynamic profiles compared to similar compounds.

Properties

IUPAC Name

4-[(5E)-4-oxo-5-(pyridin-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3S2/c16-11(17)4-2-6-15-12(18)10(20-13(15)19)7-9-3-1-5-14-8-9/h1,3,5,7-8H,2,4,6H2,(H,16,17)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLKBAHLYXLYVPC-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)/C=C/2\C(=O)N(C(=S)S2)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Oxo-5-pyridin-3-ylmethylene-2-thioxo-thiazolidin-3-yl)-butyric acid
Reactant of Route 2
Reactant of Route 2
4-(4-Oxo-5-pyridin-3-ylmethylene-2-thioxo-thiazolidin-3-yl)-butyric acid
Reactant of Route 3
4-(4-Oxo-5-pyridin-3-ylmethylene-2-thioxo-thiazolidin-3-yl)-butyric acid
Reactant of Route 4
4-(4-Oxo-5-pyridin-3-ylmethylene-2-thioxo-thiazolidin-3-yl)-butyric acid
Reactant of Route 5
4-(4-Oxo-5-pyridin-3-ylmethylene-2-thioxo-thiazolidin-3-yl)-butyric acid
Reactant of Route 6
4-(4-Oxo-5-pyridin-3-ylmethylene-2-thioxo-thiazolidin-3-yl)-butyric acid

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